An In-depth Technical Guide to the Synthesis and Discovery of 3',4'-Anhydro Vincristine Ditartrate
An In-depth Technical Guide to the Synthesis and Discovery of 3',4'-Anhydro Vincristine Ditartrate
A Senior Application Scientist's Perspective for Researchers, Scientists, and Drug Development Professionals
Abstract
The bisindole alkaloids, vinblastine and vincristine, represent a cornerstone in the history of cancer chemotherapy, their discovery a testament to the power of natural product chemistry.[1][2][3] Derived from the Madagascar periwinkle, Catharanthus roseus, these compounds exhibit potent antineoplastic activity by disrupting microtubule dynamics, a mechanism that has saved countless lives, particularly in the treatment of pediatric leukemias and lymphomas.[3][4][5] However, the clinical utility of these natural alkaloids is often hampered by dose-limiting toxicities and the emergence of drug resistance. This has driven extensive research into semi-synthetic derivatives to enhance the therapeutic index.[6][7] This technical guide provides an in-depth exploration of the synthesis and discovery of 3',4'-Anhydro Vincristine, a key analogue and synthetic precursor. We will dissect the critical biomimetic coupling of catharanthine and vindoline, the strategic chemical transformations required to achieve the vincristine configuration, and the final salt formation to yield the pharmaceutically relevant ditartrate form. This document is structured to provide not just a protocol, but a causal understanding of the synthetic choices, grounded in authoritative research for professionals in drug development.
The Genesis: From Periwinkle Folkore to Potent Antimitotics
The journey to vincristine begins not in a modern laboratory, but in traditional medicine, where C. roseus extracts were used for conditions like diabetes.[1][2][8] In the 1950s, independent research teams, notably those of Dr. Robert Noble and at Eli Lilly and Company, investigated these folkloric claims.[1][4] While the plant showed little anti-diabetic effect, it produced a dramatic, unexpected decrease in white blood cell counts in animal models—a hallmark of myelosuppression.[4] This serendipitous observation pivoted the research focus towards cancer, leading to the isolation of two structurally complex but powerful bisindole alkaloids: vinblastine and vincristine.[2][8]
These two molecules are nearly identical, each formed from the coupling of two distinct monomeric indole alkaloids: catharanthine and vindoline.[6][9] The sole structural difference is the substituent on the indole nitrogen of the vindoline unit: a methyl group in vinblastine and a formyl group in vincristine.[6][9][10] This seemingly minor modification results in a significant divergence in their clinical activity and toxicity profiles.[8][11] The low natural abundance of these compounds, requiring approximately 500 kg of dried leaves for 1 gram of vinblastine, made total synthesis and semi-synthesis an urgent priority for both supply and the development of improved analogues.[4][12]
Caption: Core structures in the Vinca alkaloid family.
The Synthetic Challenge: Biomimetic Coupling and Strategic Oxidation
The total synthesis of molecules as complex as vincristine is a formidable challenge. A more practical and widely adopted approach is semi-synthesis, which leverages the naturally abundant monomeric precursors, catharanthine and vindoline.[4][13] The cornerstone of this strategy is the biomimetic coupling of these two units to form the dimeric skeleton.
Formation of the Key Intermediate: 3',4'-Anhydrovinblastine
The critical step in linking the two halves is the formation of 3',4'-anhydrovinblastine (AVLB), itself a naturally occurring but minor alkaloid.[14] This intermediate is the direct precursor to vinorelbine (Navelbine®), another important semi-synthetic derivative, and is central to the synthesis of vinblastine and vincristine.[9][14] The most effective methods are based on a modification of the Kutney protocol, which utilizes an iron(III)-promoted coupling.[14]
Causality of the Reaction: The reaction is initiated by the treatment of catharanthine and vindoline with a Lewis acid, typically ferric chloride (FeCl₃), in an acidic aqueous solution co-solvated with trifluoroethanol (TFE) to ensure solubility.[14][15] The FeCl₃ acts as a single-electron oxidant, generating a catharanthine amine radical cation.[14][16] This species undergoes an oxidative fragmentation, leading to a highly reactive electrophilic intermediate that couples diastereoselectively with the electron-rich vindoline core.[14][15] This coupling exclusively establishes the correct, natural stereochemistry at the critical C16' position.[14][15] The resulting iminium ion is then reduced in situ with sodium borohydride (NaBH₄) to yield 3',4'-anhydrovinblastine.[14]
Caption: Semi-synthetic workflow to 3',4'-Anhydro Vincristine Ditartrate.
Conversion to the Vincristine Scaffold
The conversion of the anhydrovinblastine skeleton to the anhydrovincristine skeleton requires the specific oxidation of the N-methyl group on the vindoline moiety to an N-formyl group. Direct oxidation of vinblastine to vincristine is possible but can be low-yielding. A more controlled and efficient synthetic route involves creating an N-desmethylvinblastine precursor, which is then formylated.[14] This same logic is applied to the 3',4'-anhydro- series.
The synthesis proceeds as follows:
-
Coupling for the Precursor: Catharanthine is coupled with N-desmethylvindoline under the established Fe(III)-promoted conditions to yield 3',4'-Anhydro-N-desmethylvinblastine.[14][15]
-
Formylation: This N-desmethyl intermediate is then treated with a formylating agent. A common and effective method involves using a pre-heated mixture of formic acid and acetic anhydride.[14][17] This step selectively installs the formyl group onto the vindoline nitrogen, yielding the 3',4'-Anhydrovincristine base.
Final Step: Ditartrate Salt Formation
Like most alkaloids used clinically, the free base of 3',4'-Anhydrovincristine has poor aqueous solubility. To create a stable, soluble, and administrable pharmaceutical product, it is converted into a salt. The ditartrate salt is formed by reacting the final purified base with two equivalents of tartaric acid in a suitable solvent system, followed by isolation of the precipitated salt.
Experimental Protocols & Data
The following protocols are synthesized from authoritative literature and represent a robust pathway to the target compound.[14][15][17] All operations should be conducted in a well-ventilated fume hood by trained personnel.
Protocol 1: Synthesis of 3',4'-Anhydrovinblastine (AVLB)
-
Reactant Preparation: In a round-bottom flask, dissolve catharanthine (1.0 eq) and vindoline (1.0 eq) in a 10:1 mixture of aqueous 0.1 N HCl and 2,2,2-trifluoroethanol (TFE) to a concentration of approximately 0.02 M.
-
Coupling Initiation: Cool the solution to 0 °C in an ice bath. Add a solution of ferric chloride (FeCl₃, 5.0 eq) in 0.1 N HCl dropwise over 15 minutes with vigorous stirring.
-
Reaction: Allow the mixture to stir at room temperature for 3 hours. The solution will typically darken in color.
-
Reduction: Cool the reaction mixture back to 0 °C. Add solid sodium borohydride (NaBH₄) portion-wise until the solution clarifies.
-
Workup: Quench the reaction by carefully adding 3% aqueous ammonia until the pH is basic (~9-10). Extract the aqueous layer thoroughly with dichloromethane (3x).
-
Purification: Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo. Purify the resulting residue via column chromatography (silica gel, gradient elution with dichloromethane/methanol) to yield 3',4'-anhydrovinblastine.
Protocol 2: Synthesis of 3',4'-Anhydrovincristine
(This protocol assumes the starting material is 3',4'-Anhydro-N-desmethylvinblastine, prepared via Protocol 1 using N-desmethylvindoline)
-
Formylating Agent Preparation: In a separate flask, carefully mix acetic anhydride and formic acid (11:5 v/v). Heat the mixture to 50 °C for 1 hour, then cool to room temperature.
-
Formylation: Dissolve 3',4'-Anhydro-N-desmethylvinblastine (1.0 eq) in the prepared acidic mixture. Stir at room temperature for 1.5-2 hours.
-
Workup: Dilute the reaction mixture with dichloromethane and quench by slowly adding 20% aqueous ammonia until basic.
-
Extraction: Separate the organic layer. Extract the aqueous layer thoroughly with dichloromethane (3x).
-
Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product can be purified by preparative thin-layer chromatography (TLC) or HPLC to yield the pure 3',4'-Anhydrovincristine free base.
Quantitative Data Summary
The yields for these multi-step syntheses are highly dependent on reaction scale and purification efficiency. The data below are representative of laboratory-scale syntheses reported in the literature.[14][15]
| Reaction Step | Key Reagents | Typical Yield | Reference(s) |
| Catharanthine + Vindoline → 3',4'-Anhydrovinblastine | FeCl₃, NaBH₄ | ~90% | [14] |
| Catharanthine + N-desmethylvindoline → N-desmethyl AVLB | FeCl₃, NaBH₄ | 40-65% | [14] |
| N-desmethylvinblastine → Vincristine | HCO₂H, Ac₂O | ~94% | [14] |
Conclusion and Future Outlook
The semi-synthesis of 3',4'-Anhydro Vincristine Ditartrate is a prime example of leveraging natural product scaffolds to create valuable pharmaceutical compounds. The pathway, hinging on a biomimetically inspired, iron-mediated coupling, provides a reliable route to the core dimeric structure. Subsequent, carefully controlled chemical modifications allow for the precise installation of the N-formyl group that defines the vincristine class. For drug development professionals, understanding this synthesis is crucial, as 3',4'-anhydrovinblastine and its derivatives are not just end products but key platforms for creating novel Vinca alkaloids.[9][14] Future research, enabled by such synthetic advances, continues to explore modifications to the Vinca skeleton to overcome clinical resistance and reduce toxicity, ensuring that the legacy of the Madagascar periwinkle will continue to advance oncology for years to come.[18]
References
-
Keglevich, P., Hazai, L., Kalaus, G., & Szántay, C. (2012). Modifications on the Basic Skeletons of Vinblastine and Vincristine. Molecules, 17(5), 5893-5914. [Link][6][9][10]
-
PubMed. (2012). Modifications on the basic skeletons of vinblastine and vincristine. PubMed. [Link][7]
-
Noble, R. L. (1990). The discovery of the vinca alkaloids--chemotherapeutic agents against cancer. Biochemistry and cell biology, 68(12), 1344-1351. [Link][2]
-
John Innes Centre. (2018). Vinblastine and vincristine: life-saving drugs from a periwinkle. John Innes Centre. [Link][4]
-
Semantic Scholar. (1990). The discovery of the vinca alkaloids—chemotherapeutic agents against cancer. Semantic Scholar. [Link][8]
-
ResearchGate. (2021). Vinblastine and vincristine production via semi-synthetic synthesis. ResearchGate. [Link][13]
-
Auctores. (n.d.). Chemotherapy medication of Vincristine and Vinblastine. Auctores Journals. [Link][11]
-
PubMed. (2024). The evolution and history of Vinca alkaloids: From the Big Bang to the treatment of pediatric acute leukemia. PubMed. [Link][3]
-
Wisdomlib. (2024). Vincristine and vinblastine: Significance and symbolism. Wisdomlib. [Link][5]
-
MDPI. (2016). Synthesis of Bisindole Alkaloids from the Apocynaceae Which Contain a Macroline or Sarpagine Unit: A Review. MDPI. [Link][19]
-
Journal of Advanced Scientific Research. (2021). Pharmacokinetics activity and interaction of vinblastin and vincristine compounds of catharanthus roseus. Journal of Advanced Scientific Research. [Link][20]
-
Boger, D. L., et al. (2009). Total Synthesis of Vinblastine, Vincristine, Related Natural Products, and Key Structural Analogues. Journal of the American Chemical Society, 131(13), 4936–4946. [Link][14]
-
Boger, D. L. (2015). Total Synthesis of Vinblastine, Related Natural Products, and Key Analogues and Development of Inspired Methodology Suitable for the Systematic Study of Their Structure–Function Properties. Accounts of Chemical Research, 48(3), 649–661. [Link][18]
-
Semantic Scholar. (2012). Modifications on the Basic Skeletons of Vinblastine and Vincristine. Semantic Scholar. [Link][9]
-
Ishikawa, H., et al. (2016). Synthesis of a Potent Vinblastine: Rationally Designed Added Benign Complexity. Journal of the American Chemical Society, 138(2), 466–469. [Link][16]
-
Kuboyama, T., et al. (2004). Stereocontrolled total synthesis of (+)-vincristine. Proceedings of the National Academy of Sciences, 101(33), 11966–11970. [Link][17]
-
PubMed. (2009). Total synthesis of vinblastine, vincristine, related natural products, and key structural analogues. PubMed. [Link][15]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. semanticscholar.org [semanticscholar.org]
- 3. The evolution and history of Vinca alkaloids: From the Big Bang to the treatment of pediatric acute leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Vinblastine and vincristine: life-saving drugs from a periwinkle [jic.ac.uk]
- 5. wisdomlib.org [wisdomlib.org]
- 6. Modifications on the Basic Skeletons of Vinblastine and Vincristine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Modifications on the basic skeletons of vinblastine and vincristine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. cdnsciencepub.com [cdnsciencepub.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. Chemotherapy medication of Vincristine and Vinblastine | Auctores [auctoresonline.com]
- 12. Vincristine - Wikipedia [en.wikipedia.org]
- 13. researchgate.net [researchgate.net]
- 14. Total Synthesis of Vinblastine, Vincristine, Related Natural Products, and Key Structural Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Total synthesis of vinblastine, vincristine, related natural products, and key structural analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Synthesis of a Potent Vinblastine: Rationally Designed Added Benign Complexity - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Stereocontrolled total synthesis of (+)-vincristine - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Synthesis of Bisindole Alkaloids from the Apocynaceae Which Contain a Macroline or Sarpagine Unit: A Review [mdpi.com]
- 20. sciensage.info [sciensage.info]
